2'-O-Propargyl g(iBu)-3'-phosphoramidite

Description

BenchChem offers high-quality 2'-O-Propargyl g(iBu)-3'-phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-Propargyl g(iBu)-3'-phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,64?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWGPRXHCUPJJO-VCGWOZLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56N7O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2'-O-Propargyl g(iBu)-3'-phosphoramidite: Synthesis, Application, and Post-Synthetic Modification

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 2'-O-Propargyl g(iBu)-3'-phosphoramidite. We will delve into its molecular architecture, its critical role in the automated synthesis of modified oligonucleotides, and its subsequent utility in bio-orthogonal conjugation via "click" chemistry. This guide is designed to bridge theoretical knowledge with practical application, offering field-proven insights and detailed methodologies.

Foundational Understanding: Deconstructing 2'-O-Propargyl g(iBu)-3'-phosphoramidite

2'-O-Propargyl g(iBu)-3'-phosphoramidite is a specialized chemical building block, a nucleoside phosphoramidite, meticulously designed for incorporation into synthetic oligonucleotides.[][2] Its structure is engineered to serve a dual purpose: seamless integration into the growing oligonucleotide chain during solid-phase synthesis and providing a reactive handle for subsequent chemical modifications.

At its core, this molecule is a guanosine derivative, but with three key modifications that grant it unique functionalities:

-

The 2'-O-Propargyl Group: This modification on the ribose sugar is the cornerstone of its post-synthetic utility. The terminal alkyne (a carbon-carbon triple bond) of the propargyl group is a bio-orthogonal chemical handle. This means it remains inert to the complex biological milieu of a cell but can be specifically and efficiently reacted with a partner molecule, typically one bearing an azide group, through a process known as "click chemistry".[3][4][5]

-

The N2-isobutyryl (iBu) Protecting Group: The exocyclic amine of the guanine base is nucleophilic and would interfere with the phosphoramidite chemistry during oligonucleotide synthesis. The isobutyryl group serves as a temporary shield, preventing unwanted side reactions.[6][7] It is a standard protecting group for guanine in oligonucleotide synthesis, though its removal requires specific deprotection conditions.[6][8]

-

The 3'-Phosphoramidite Moiety: This phosphorus-containing group is the reactive component that enables the coupling of the nucleoside to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9][10] The diisopropylamino and 2-cyanoethyl groups attached to the phosphorus atom ensure stability during storage and controlled reactivity during the synthesis cycle.[9][10]

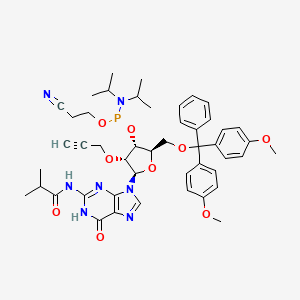

Below is a diagram illustrating the chemical structure of 2'-O-Propargyl g(iBu)-3'-phosphoramidite.

Caption: Chemical structure of 2'-O-Propargyl g(iBu)-3'-phosphoramidite.

The Cornerstone of Modified Oligonucleotide Synthesis: The Phosphoramidite Method

The incorporation of 2'-O-Propargyl g(iBu)-3'-phosphoramidite into an oligonucleotide is achieved through the well-established solid-phase phosphoramidite synthesis method.[5][11] This automated, cyclical process allows for the precise, base-by-base construction of a desired nucleic acid sequence on a solid support.

The Four-Step Synthesis Cycle

The synthesis cycle consists of four key steps that are repeated for each nucleotide addition:

-

Deblocking (Detritylation): The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG). This initial nucleoside has its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group.[6] This acid-labile group is removed using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, to expose a free 5'-hydroxyl group for the subsequent coupling reaction.[3]

-

Coupling: The 2'-O-Propargyl g(iBu)-3'-phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative thereof.[12] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[] To ensure high coupling efficiency, especially for modified phosphoramidites, an extended coupling time may be necessary.[3]

-

Capping: To prevent the formation of deletion mutants (oligonucleotides missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[5]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[6][]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a critical step that requires careful consideration of the chemical stability of the incorporated modifications.

The standard procedure involves:

-

Cleavage from Support and Phosphate Deprotection: The oligonucleotide is first cleaved from the solid support. This is typically achieved using a solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA).[14][15] This step also removes the 2-cyanoethyl protecting groups from the phosphate backbone.[14]

-

Base Deprotection: The isobutyryl (iBu) protecting group on the guanine base is more resistant to hydrolysis than the protecting groups on other bases.[6] Complete removal of the iBu group often requires heating in the ammonia or AMA solution.[6][14] Deprotection conditions must be carefully optimized to ensure complete removal of all protecting groups without degrading the oligonucleotide. For sensitive oligonucleotides, "ultramild" protecting groups and deprotection conditions can be used.[6]

Table 1: Typical Deprotection Conditions for Oligonucleotides Containing iBu-Protected Guanosine

| Reagent | Temperature | Duration | Notes |

| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard deprotection. |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10-15 minutes | Faster deprotection, but may not be suitable for all modifications.[15] |

| Potassium Carbonate in Methanol | Room Temperature | 4-24 hours | "UltraMILD" condition for very sensitive molecules.[14] |

Unleashing Functionality: Post-Synthetic Modification via Click Chemistry

The true power of incorporating 2'-O-Propargyl g(iBu)-3'-phosphoramidite lies in the ability to perform post-synthetic modifications using "click" chemistry.[3][5] The terminal alkyne of the propargyl group serves as a versatile handle for the covalent attachment of a wide array of molecules.

The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction is highly efficient, specific, and can be performed in aqueous solutions, making it ideal for modifying biomolecules.[16][17]

The CuAAC Reaction: A Powerful Ligation Tool

In a typical CuAAC reaction, the alkyne-modified oligonucleotide is reacted with an azide-containing molecule in the presence of a copper(I) catalyst. The copper(I) is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as TBTA, is often used to stabilize the copper(I) and improve reaction efficiency.

This reaction results in the formation of a stable triazole linkage, covalently attaching the molecule of interest to the oligonucleotide.[18][]

Caption: Schematic of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications of Post-Synthetic Modification

The ability to attach a wide variety of molecules to oligonucleotides opens up a vast landscape of applications in research and therapeutics:

-

Fluorescent Labeling: Fluorophores can be attached for use in fluorescence microscopy, in situ hybridization (FISH), and other imaging techniques.[20][21]

-

Bioconjugation: Peptides, proteins, and other biomolecules can be conjugated to oligonucleotides for targeted delivery or to study biomolecular interactions.[3]

-

Drug Delivery: Therapeutic agents can be attached to oligonucleotides for targeted drug delivery applications.

-

Diagnostics: Reporter molecules can be attached for the development of novel diagnostic assays.[3]

-

Nanotechnology: Functionalized oligonucleotides are used in the construction of DNA-based nanostructures and devices.[3]

Experimental Protocols

Protocol for Automated Solid-Phase Synthesis of an Oligonucleotide Containing a 2'-O-Propargyl Guanosine

This protocol provides a general outline for incorporating 2'-O-Propargyl g(iBu)-3'-phosphoramidite using an automated DNA/RNA synthesizer.

-

Materials:

-

2'-O-Propargyl g(iBu)-3'-phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, T/U, G)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

CPG solid support functionalized with the initial nucleoside

-

-

Synthesis Cycle:

-

Phosphoramidite Preparation: Dissolve 2'-O-Propargyl g(iBu)-3'-phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Synthesizer Setup: Install the phosphoramidite vials, reagents, and the synthesis column on the automated synthesizer. Program the desired oligonucleotide sequence.

-

Automated Synthesis: Initiate the synthesis program. The synthesizer will automatically perform the four-step cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition. For the 2'-O-Propargyl g(iBu)-3'-phosphoramidite, consider extending the coupling time to ensure high efficiency.[3]

-

Protocol for Post-Synthetic Click Chemistry Modification

This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-modified molecule to an alkyne-modified oligonucleotide.

-

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Nuclease-free water

-

Organic co-solvent (e.g., DMSO or t-butanol) if needed to dissolve the azide-modified molecule

-

-

Reaction Procedure:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

In a separate tube, prepare a stock solution of the azide-modified molecule.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and TBTA.

-

In a reaction tube, combine the alkyne-modified oligonucleotide, the azide-modified molecule, and the TBTA solution.

-

Initiate the reaction by adding the sodium ascorbate solution followed by the CuSO₄ solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the conjugated oligonucleotide using standard methods such as ethanol precipitation, HPLC, or gel electrophoresis.

-

Conclusion

2'-O-Propargyl g(iBu)-3'-phosphoramidite is a powerful and versatile tool for the synthesis of modified oligonucleotides. Its seamless integration into standard solid-phase synthesis protocols and the bio-orthogonal nature of its propargyl group make it an invaluable reagent for a wide range of applications in molecular biology, diagnostics, and therapeutics. By understanding the fundamental chemistry and applying the methodologies outlined in this guide, researchers can effectively leverage this technology to advance their scientific endeavors.

References

-

ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

-

Seela, F., et al. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate Chemistry, 24(3), 301-304. [Link]

-

Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]

-

Glen Research. Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. [Link]

-

Zarytova, V. F., et al. (1997). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 25(14), 2887-2890. [Link]

-

Flippe, J., et al. (2004). 2'-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. Bioorganic & Medicinal Chemistry Letters, 14(15), 3965-3968. [Link]

-

Ohkubo, A., et al. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 16(3), 2227-2241. [Link]

-

Kath-Schorr, S. (2014). Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. ACS Chemical Biology, 9(7), 1591-1599. [Link]

-

ResearchGate. Synthesis of 2′-propargyl guanosine phosphoramidite. [Link]

-

Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

-

Glen Research. Deprotection Guide. [Link]

-

ResearchGate. Advanced method for oligonucleotide deprotection. [Link]

-

Areterna LLC. 2'-O-Propargyl Phosphoramidites. [Link]

-

SBS Genetech. DMTr-2'-O-propargyl-rG(iBu)-3' -CE-Phosphoramidite. [Link]

-

ChemGenes. 2'-O-propargyl Guanosine (n-ibu) CED phosphoramidite. [Link]

-

Amengual-Rigo, P., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7140-7185. [Link]

-

Musumeci, D., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(10), 3100. [Link]

-

ResearchGate. Introducing covalent modifications into RNA and subsequent labeling by click chemistry allow visualization. [Link]

-

Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

-

Gait, M. J. (1988). Manual oligonucleotide synthesis using the phosphoramidite method. Methods in Molecular Biology, 4, 193-213. [Link]

-

Chaput, J. C., et al. (2025). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 44(6), 474-485. [Link]

Sources

- 2. 2'-O-propargyl Guanosine (n-ibu) CED phosphoramidite | ChemGenes Products [chemgenes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2'-O-Propargyl G(iBu)-3'-phosphoramidite, 171486-61-6 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atdbio.com [atdbio.com]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. twistbioscience.com [twistbioscience.com]

- 10. usp.org [usp.org]

- 11. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2'-O-propargyl U Oligo Modifications from Gene Link [genelink.com]

- 20. Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Alkyne Handle: A Technical Guide to the Mechanism and Application of 2'-O-Propargyl RNA Modification

For researchers, scientists, and drug development professionals navigating the intricate world of RNA therapeutics and chemical biology, the ability to precisely modify and functionalize RNA is paramount. Among the arsenal of chemical tools available, the 2'-O-propargyl modification of ribonucleosides stands out for its versatility and robustness. This modification introduces a terminal alkyne group—a small, bioorthogonal handle—onto the ribose sugar, opening a gateway for a multitude of downstream applications through highly efficient and specific "click" chemistry reactions.

This in-depth technical guide provides a comprehensive exploration of the 2'-O-propargyl RNA modification, from its fundamental mechanism of action to detailed, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but the "why," to empower you to harness the full potential of this powerful technology in your research and development endeavors.

The Core Principle: A Bioorthogonal Handle on RNA

The 2'-O-propargyl modification involves the attachment of a propargyl group (HC≡C−CH₂−) to the 2'-hydroxyl position of the ribose sugar of an RNA nucleotide.[1] This seemingly subtle alteration has profound implications. The terminal alkyne is a bioorthogonal functional group, meaning it is chemically inert within complex biological systems, preventing unwanted side reactions with endogenous molecules.[2] This inertness is crucial for its primary role: to serve as a specific reaction partner for an azide-containing molecule in a cycloaddition reaction, famously known as "click chemistry".[3]

The mechanism of action, therefore, is not one of direct biological activity of the propargyl group itself, but rather its function as a latent reactive site. Once incorporated into an RNA molecule, this alkyne handle allows for the covalent attachment of a vast array of functionalities, including:

-

Fluorophores for imaging and tracking of RNA in vitro and in vivo.[3]

-

Biotin for affinity purification, such as in RNA pull-down assays to identify interacting proteins or other nucleic acids.[4]

-

Therapeutic payloads or targeting ligands for drug delivery applications.[5]

-

Cross-linking agents to study RNA structure and its interactions with other molecules.

Beyond its role as a chemical handle, the 2'-O-propargyl modification, like other 2'-O-alkyl modifications, can also influence the intrinsic properties of the RNA molecule itself.

Impact on Duplex Stability and Nuclease Resistance

The presence of the 2'-O-propargyl group has a notable effect on the stability of RNA duplexes. When a 2'-O-propargyl-modified RNA strand hybridizes with a complementary RNA strand, it generally leads to an increase in the thermal stability (Tm) of the duplex.[6] This stabilizing effect is attributed to the 2'-O-alkyl group favoring a C3'-endo sugar pucker conformation, which is characteristic of A-form helices found in RNA duplexes.[7] This pre-organization of the sugar into a conformation amenable to duplex formation reduces the entropic penalty of hybridization.

Conversely, when hybridized with a complementary DNA strand, the effect on stability can be neutral or slightly destabilizing.[1] This differential stability is a key consideration in the design of antisense oligonucleotides and other RNA-based therapeutics. Furthermore, modifications at the 2'-position are known to confer increased resistance to nuclease degradation, a critical feature for enhancing the in vivo half-life of RNA drugs.

Incorporation of the 2'-O-Propargyl Modification: Chemical and Enzymatic Strategies

The introduction of 2'-O-propargyl groups into an RNA sequence can be achieved through two primary methodologies: solid-phase chemical synthesis and enzymatic incorporation. The choice of method depends on the desired length of the RNA, the specific locations of the modifications, and the overall experimental goals.

Solid-Phase Phosphoramidite Chemistry

For the synthesis of short to medium-length oligonucleotides with site-specific modifications, automated solid-phase phosphoramidite chemistry is the gold standard.[1] This method involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support.

The workflow for incorporating a 2'-O-propargyl modification is analogous to standard RNA synthesis, with the key difference being the use of a 2'-O-propargyl-modified phosphoramidite building block.

Experimental Protocol: Solid-Phase Synthesis of 2'-O-Propargyl RNA

This protocol outlines the key steps in a standard synthesis cycle on an automated DNA/RNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the desired initial nucleoside.

-

Standard DNA/RNA phosphoramidites (A, C, G, U).

-

2'-O-propargyl-modified phosphoramidite (e.g., 2'-O-Propargyl-A(Bz)-3'-phosphoramidite).

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping solutions (Cap A and Cap B).

-

Oxidizing solution (e.g., iodine/water/pyridine).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Anhydrous acetonitrile.

-

Cleavage and deprotection solution (e.g., a mixture of ammonia and methylamine).

-

Deprotection buffer for 2'-hydroxyl protecting groups (if applicable, though propargyl is stable).

Methodology:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution, exposing a free 5'-hydroxyl group.

-

Coupling: The 2'-O-propargyl phosphoramidite monomer is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. To ensure high coupling efficiency, an extended coupling time of 2-5 minutes is often recommended for modified phosphoramidites.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

-

Extended Coupling Time: The steric bulk of the 2'-O-propargyl group can slightly hinder the coupling reaction compared to unmodified phosphoramidites. Extending the coupling time ensures the reaction goes to completion, maximizing the yield of the full-length product.[1]

-

Capping: This step is critical for the fidelity of the final product. Failure to cap unreacted sites would lead to a heterogeneous mixture of oligonucleotides with internal deletions, which are difficult to purify and can lead to ambiguous experimental results.

Enzymatic Incorporation

For the synthesis of long RNA transcripts or for global labeling of RNA, enzymatic methods are often preferred. This approach utilizes RNA polymerases, such as T7 RNA polymerase, to incorporate modified nucleoside triphosphates (NTPs) into a growing RNA chain from a DNA template.

The key to this method is the synthesis of 2'-O-propargyl-modified NTPs (pATP, pCTP, pGTP, pUTP). Several studies have demonstrated that these modified NTPs can be efficiently incorporated by certain polymerases.[8][9]

Experimental Protocol: Enzymatic Synthesis of 2'-O-Propargyl RNA

This protocol provides a general framework for in vitro transcription using T7 RNA polymerase to incorporate 2'-O-propargyl-modified NTPs.

Materials:

-

Linearized DNA template containing a T7 promoter upstream of the sequence of interest.

-

T7 RNA Polymerase.

-

Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, and DTT).

-

Ribonuclease inhibitor.

-

Canonical ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

2'-O-propargyl-modified NTP (e.g., 2'-O-propargyl-UTP).

-

DNase I (RNase-free).

Methodology:

-

Assemble the Transcription Reaction: In a nuclease-free tube, combine the transcription buffer, DTT, ribonuclease inhibitor, canonical NTPs, the desired 2'-O-propargyl-NTP, the DNA template, and T7 RNA polymerase. The ratio of modified to canonical NTP can be adjusted to control the density of modification.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[10]

-

Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

RNA Purification: Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation, ethanol precipitation, or column-based purification kits.

-

Quality Control: Analyze the integrity and concentration of the synthesized RNA using gel electrophoresis and UV-Vis spectrophotometry.

Causality Behind Experimental Choices:

-

Polymerase Selection: Not all RNA polymerases are tolerant of modified NTPs. T7 RNA polymerase is widely used due to its high processivity and its demonstrated ability to incorporate a variety of modified nucleotides.[8][11]

-

Template Design: The DNA template must be linear and contain a T7 promoter sequence to ensure efficient transcription initiation by T7 RNA polymerase.[11]

The Click Reaction: Attaching the Molecule of Interest

Once the 2'-O-propargyl-modified RNA is synthesized and purified, the terminal alkyne is ready for conjugation via click chemistry. The two most common forms of click chemistry used in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[3][12] The reaction is typically catalyzed by a Cu(I) source, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[13]

Experimental Protocol: CuAAC on 2'-O-Propargyl RNA

This protocol provides a general procedure for labeling 2'-O-propargyl-modified RNA with an azide-functionalized molecule.

Materials:

-

2'-O-propargyl-modified RNA.

-

Azide-functionalized molecule of interest (e.g., azide-fluorophore, biotin-azide).

-

Copper(II) sulfate (CuSO₄).

-

Sodium ascorbate.

-

A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and protect the RNA from degradation.[14]

-

Reaction buffer (e.g., phosphate buffer, pH 7).

Methodology:

-

Prepare Reagents: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the azide-functionalized molecule.

-

Set up the Reaction: In a microcentrifuge tube, combine the 2'-O-propargyl-modified RNA, the azide-functionalized molecule, the copper ligand, and the buffer.

-

Initiate the Reaction: Add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction. The final concentrations typically range from 10-100 µM for the RNA, with an excess of the azide, and catalytic amounts of copper and ligand.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or gel electrophoresis.

-

Purification: Purify the labeled RNA from excess reagents and byproducts using ethanol precipitation, size-exclusion chromatography, or HPLC.

Causality Behind Experimental Choices:

-

Copper Ligand: RNA is susceptible to degradation by reactive oxygen species that can be generated in the presence of copper ions. A stabilizing ligand like THPTA protects the RNA by chelating the copper and minimizing these side reactions.[13][14]

-

In Situ Reduction: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state, ensuring the reaction proceeds efficiently.[13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or in vivo, the cytotoxicity of copper is a significant concern. SPAAC circumvents this issue by using a strained cyclooctyne (e.g., DBCO, DIBO) instead of a terminal alkyne. The high ring strain of the cyclooctyne dramatically accelerates the reaction with an azide, eliminating the need for a copper catalyst.[2][15]

While the RNA is modified with a terminal alkyne, SPAAC is relevant in the context of labeling if the azide-containing molecule is large and sensitive, and a copper-free method is preferred even for in vitro conjugation. The principles of SPAAC are crucial for researchers working in cellular environments.

Downstream Applications and Data Interpretation

The ability to attach a wide range of molecules to RNA via the 2'-O-propargyl handle has enabled numerous applications in research and drug development.

Quantitative Data Summary

The efficiency of both the incorporation of the 2'-O-propargyl modification and the subsequent click reaction is critical for the success of downstream applications. The following tables summarize typical quantitative data.

Table 1: Performance of 2'-O-Propargyl Phosphoramidites in Solid-Phase Synthesis

| Parameter | Typical Value | Rationale and Importance |

| Coupling Efficiency | >99% | High coupling efficiency is essential for achieving a high yield of the full-length oligonucleotide, especially for longer sequences.[5] |

| Stability to Deprotection | High | The propargyl group is stable to the standard cleavage and deprotection conditions used in oligonucleotide synthesis. |

Table 2: Representative Yields for Click Chemistry on Modified Oligonucleotides

| Click Reaction Type | Typical Yield | Key Considerations |

| CuAAC | >90% | Optimization of ligand and copper concentrations is crucial to maximize yield while minimizing RNA degradation. |

| SPAAC | >85% | Reaction kinetics are dependent on the specific strained alkyne used. |

Application Spotlight: RNA Pull-down Assays

A powerful application of 2'-O-propargyl RNA is in the identification of RNA-binding proteins (RBPs) and other interacting molecules through pull-down assays.

In this workflow, a 2'-O-propargyl-modified RNA of interest is synthesized and then conjugated to biotin-azide via click chemistry. The resulting biotinylated RNA is incubated with a cell lysate. The RNA and its interacting partners are then captured using streptavidin-coated magnetic beads. After washing to remove non-specific binders, the interacting proteins can be eluted and identified by mass spectrometry.[4][16]

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the processes described, the following diagrams illustrate the key workflows and mechanisms.

Workflow for Labeling and Pull-down

Caption: Workflow for RNA pull-down using 2'-O-propargyl modification.

Mechanism of CuAAC Reaction

Caption: Simplified mechanism of the CuAAC reaction on 2'-O-propargyl RNA.

Conclusion and Future Outlook

The 2'-O-propargyl RNA modification is a cornerstone of modern RNA chemical biology and therapeutic development. Its mechanism of action, centered on providing a bioorthogonal handle for click chemistry, offers unparalleled versatility for labeling, purifying, and functionalizing RNA molecules. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently apply this technology. As the field of RNA therapeutics continues to expand, the precise and efficient conjugation capabilities afforded by the 2'-O-propargyl modification will undoubtedly play a critical role in the development of next-generation diagnostics and medicines.

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9889. [Link]

-

Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), e55910. (2017). [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. (n.d.). [Link]

-

Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+ 2) cycloaddition. Chemical Communications, 46(1), 97-99. [Link]

-

Hocek, M., & Fojta, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Beilstein Journal of Organic Chemistry, 14, 2456-2469. [Link]

-

Watts, J. K., & Manoharan, M. (2012). Structural properties of DNA: RNA duplexes containing 2′-O-methyl and 2′-S-methyl substitutions: a molecular dynamics investigation. Journal of the American Chemical Society, 134(22), 9237-9249. [Link]

-

Gong, C., & Maquat, L. E. (2018). RNA Pull-down Procedure to Identify RNA Targets of a Long Non-coding RNA. Journal of Visualized Experiments, (134), e57379. [Link]

-

Yu, Y. T., & Steitz, J. A. (2000). A new method for detecting sites of 2'-O-methylation in RNA molecules. RNA, 6(6), 807-817. [Link]

-

Real-time Visualization of Transcribed mRNA via Click Chemistry in a Liposomal Space. ResearchGate. (n.d.). [Link]

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. (n.d.). [Link]

-

Application of Live-Cell RNA Imaging Techniques to the Study of Retroviral RNA Trafficking. Viruses, 3(4), 358-380. (2011). [Link]

-

Rationalizing the Effects of RNA Modifications on Protein Interactions. bioRxiv. (2024). [Link]

-

Wenge, U., Ehrenschwender, T., & Wagenknecht, H. A. (2013). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate chemistry, 24(3), 301-304. [Link]

-

2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. ResearchGate. (2025). [Link]

-

Effects of 2′-O-Modifications on RNA Duplex Stability. Semantic Scholar. (n.d.). [Link]

-

RNA Pull-down Procedure to Identify RNA Targets of a Long Non-coding RNA. JoVE. (2018). [Link]

-

Effects of 2′-O-Modifications on RNA Duplex Stability. ResearchGate. (n.d.). [Link]

-

Rationalizing the effects of RNA modifications on protein interactions. PubMed. (2024). [Link]

-

RNA pulldown protocol for in vitro detection and identification of RNA-associated proteins. PubMed. (n.d.). [Link]

-

Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. PubMed. (2018). [Link]

-

Global Detection of RNA Methylation by Click Degradation. ACS Central Science. (2020). [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. (n.d.). [Link]

-

RNA imaging in living cells – methods and applications. RNA Biology. (2013). [Link]

-

Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes. Nucleic Acids Research. (2007). [Link]

-

An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Technology Networks. (n.d.). [Link]

-

An Optimized Quantitative Pull-Down Analysis of RNA- Binding Proteins Using Short Biotinylated RNA. SciSpace. (2023). [Link]

-

Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. Nature Chemical Biology. (2021). [Link]

-

Rationalizing the Effects of RNA Modifications on Protein Interactions. ResearchGate. (2024). [Link]

-

RNA oligonucleotide synthesis. ATDBio. (n.d.). [Link]

-

Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. (2012). [Link]

-

Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research. (1988). [Link]

-

Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. JoVE. (2013). [Link]

-

Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding Enzymes. eScholarship. (2024). [Link]

-

Streamlined Process for the Chemical Synthesis of RNA Using 2 '-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ResearchGate. (2025). [Link]

-

RNA Pulldown Protocol for In Vitro Detection and Identification of RNA-Associated Proteins. Springer. (2014). [Link]

-

Protocols. baseclick GmbH. (n.d.). [Link]

-

Fast RNA conjugations on solid phase by strain-promoted cycloadditions. PubMed. (2012). [Link]

-

In Vivo Imaging of RNA Interference. Theranostics. (2011). [Link]

-

Live-cell imaging reveals the spatiotemporal organization of endogenous RNA polymerase II phosphorylation at a single gene. eLife. (2018). [Link]

-

An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. MDPI. (2021). [Link]

Sources

- 1. Rationalizing the effects of RNA modifications on protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Pull-down Procedure to Identify RNA Targets of a Long Non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. apexbt.com [apexbt.com]

- 12. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications | MDPI [mdpi.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2'-O-Propargyl Modified Oligonucleotides

This guide offers a comprehensive exploration of 2'-O-propargyl modified oligonucleotides, a cornerstone of modern nucleic acid chemistry. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the synthesis, physicochemical properties, and applications of this versatile modification. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, ensuring a trustworthy and expert-driven narrative.

Introduction: The Significance of the 2'-O-Propargyl Modification

The 2'-position of the ribose sugar is a critical site for modifying the properties of oligonucleotides.[1][2] The introduction of a propargyl group (a terminal alkyne) at this position imparts a unique combination of features that have proven invaluable in a wide range of applications, from diagnostics and nanotechnology to therapeutic development.[1][3]

The primary advantage of the 2'-O-propargyl modification lies in its bio-orthogonal reactivity.[1][3] The terminal alkyne serves as a chemical handle for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This allows for the precise, post-synthetic conjugation of a vast array of molecules, including fluorophores, peptides, proteins, and nanoparticles, without interfering with the biological function of the oligonucleotide.[1][3]

Beyond its utility in bioconjugation, the 2'-O-propargyl group also modulates the fundamental physicochemical properties of oligonucleotides, including their hybridization affinity, thermal stability, and resistance to nuclease degradation. This guide will provide a detailed examination of these properties, offering both theoretical understanding and practical experimental guidance.

Synthesis of 2'-O-Propargyl Modified Oligonucleotides

The standard and most robust method for synthesizing 2'-O-propargyl modified oligonucleotides is automated solid-phase phosphoramidite chemistry.[1][2] This cyclical process allows for the precise incorporation of modified nucleosides at any desired position within the oligonucleotide sequence.

The Phosphoramidite Synthesis Cycle

The synthesis cycle consists of four key steps: deblocking, coupling, capping, and oxidation.[1]

Diagram: Phosphoramidite Synthesis Cycle

Caption: The four-step cyclical process of solid-phase oligonucleotide synthesis.

Experimental Protocol: Automated Synthesis

Objective: To synthesize a DNA oligonucleotide containing a single 2'-O-propargyl modified adenosine residue.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

2'-O-Propargyl-A(Bz)-3'-phosphoramidite (0.1 M in anhydrous acetonitrile)[1]

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (e.g., acetic anhydride and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

-

Synthesizer Setup: Install the required phosphoramidite vials, reagents, and the synthesis column containing the CPG solid support on the automated DNA synthesizer.

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software, specifying the position for the incorporation of the 2'-O-propargyl-A phosphoramidite.

-

Synthesis Initiation: Start the synthesis program. The synthesizer will automatically perform the following cycle for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution.

-

Coupling: The 2'-O-propargyl-A phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. An extended coupling time (e.g., 3-5 minutes) is recommended for modified phosphoramidites to ensure high coupling efficiency.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Chain Elongation: The cycle is repeated until the full-length oligonucleotide is synthesized.

-

Cleavage and Deprotection: Following synthesis, the solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Troubleshooting Synthesis

| Problem | Potential Cause | Solution |

| Low Coupling Efficiency | Poor quality of phosphoramidite or activator. | Use fresh, high-quality reagents. Consider a more potent activator like DCI. |

| Steric hindrance from the 2'-O-propargyl group. | Increase the coupling time for the modified phosphoramidite.[1] | |

| Moisture in the system. | Ensure all reagents and solvents are anhydrous. | |

| Presence of n-1 sequences | Inefficient capping. | Check the freshness and concentration of capping reagents. |

| Side Reactions | Depurination during deblocking. | Use a milder deblocking agent if the sequence is sensitive. |

| Modification of the propargyl group. | Ensure appropriate protecting group strategy and deprotection conditions are used. |

Physicochemical Properties

The introduction of the 2'-O-propargyl group has a demonstrable impact on the structural and functional properties of oligonucleotides.

Hybridization and Thermal Stability

The effect of a 2'-O-propargyl modification on the thermal stability (Tm) of a duplex is dependent on the nature of the complementary strand.[4]

-

DNA:RNA Duplexes: The 2'-O-propargyl modification generally leads to an increase in the thermal stability of DNA:RNA duplexes.[1][4] This is attributed to the 2'-O-alkyl substituent favoring a C3'-endo sugar pucker, which pre-organizes the backbone into an A-form helix, characteristic of RNA duplexes.[5][6]

-

DNA:DNA Duplexes: The impact on the stability of DNA:DNA duplexes is less pronounced, often resulting in a slight destabilization or no significant change in Tm.[7]

Table 1: Illustrative Thermal Stability Data (Tm) of Modified Oligonucleotides

| Modification | Duplex Type | ΔTm (°C) per modification | Notes |

| Single 2'-O-Propargyl | DNA:RNA | +1 to +2 | The modification enhances the stability of the hybrid duplex.[1][4] |

| Single 2'-O-Propargyl | DNA:DNA | ~0 to slightly negative | Minimal impact on the stability of the DNA duplex.[7] |

| Post-Click Cross-linking (Terminal) | DNA:DNA | +29 | Covalent cross-linking significantly increases thermal stability due to a change in molecularity.[7] |

| Post-Click Conjugation (Bulky Ligand) | DNA:DNA | -6.6 | Conjugation of large molecules can introduce steric hindrance and decrease stability.[2] |

Experimental Protocol: Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature (Tm) of a duplex containing a 2'-O-propargyl modified oligonucleotide.

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

Modified and complementary oligonucleotides

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

-

Oligonucleotide Annealing: Mix equimolar amounts of the 2'-O-propargyl modified oligonucleotide and its complementary strand in the melting buffer.

-

Denaturation and Renaturation: Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

-

Spectrophotometer Setup: Place the cuvette in the spectrophotometer and set the instrument to monitor the absorbance at 260 nm as a function of temperature.

-

Melting Curve Acquisition: Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute), recording the absorbance at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

Nuclease Resistance

The 2'-O-propargyl modification provides a degree of protection against nuclease degradation compared to unmodified oligonucleotides.[8] This is due to the steric hindrance provided by the propargyl group, which can impede the approach of nuclease enzymes. However, the level of resistance is generally considered to be less than that conferred by phosphorothioate (PS) modifications.[9] For enhanced stability in biological systems, a combination of 2'-O-modifications and PS linkages is often employed.[10]

Experimental Protocol: Nuclease Stability Assay

Objective: To assess the stability of a 2'-O-propargyl modified oligonucleotide in the presence of a nuclease.

Materials:

-

2'-O-propargyl modified oligonucleotide (e.g., 5'-radiolabeled or fluorescently labeled)

-

Unmodified control oligonucleotide

-

Phosphorothioate-modified control oligonucleotide

-

Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity)

-

Reaction buffer appropriate for the chosen nuclease

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In separate tubes, incubate a fixed amount of each oligonucleotide (2'-O-propargyl, unmodified, and PS-modified) with the nuclease in the reaction buffer at 37°C.

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and quench the enzymatic activity (e.g., by adding a stop solution containing EDTA and formamide).

-

PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the full-length oligonucleotide from its degradation products.

-

Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Half-Life Determination: Plot the percentage of intact oligonucleotide versus time and determine the half-life (t1/2) for each oligonucleotide.

Application in "Click" Chemistry

The defining feature of 2'-O-propargyl modified oligonucleotides is their utility in post-synthetic modification via CuAAC click chemistry. This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[1]

Diagram: CuAAC "Click" Chemistry Workflow

Caption: Workflow for the functionalization of a 2'-O-propargyl modified oligonucleotide.

Experimental Protocol: CuAAC Reaction

Objective: To conjugate an azide-containing fluorescent dye to a 2'-O-propargyl modified oligonucleotide.

Materials:

-

2'-O-propargyl modified oligonucleotide

-

Azide-modified fluorescent dye

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Dissolve the 2'-O-propargyl oligonucleotide in the reaction buffer.

-

Dissolve the azide-modified dye in anhydrous DMSO to create a stock solution.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

If using a ligand, pre-mix the CuSO4 and THPTA solutions.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the oligonucleotide solution, the azide-dye solution, and the CuSO4 (or CuSO4/THPTA) solution.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Purification: Purify the labeled oligonucleotide conjugate from excess reagents using methods such as ethanol precipitation, size-exclusion chromatography, or RP-HPLC.

Conclusion

2'-O-propargyl modified oligonucleotides represent a powerful tool in the field of nucleic acid research and development. Their straightforward synthesis via phosphoramidite chemistry, coupled with their unique bio-orthogonal reactivity, enables the creation of highly functionalized nucleic acid constructs. The modification's influence on hybridization stability and nuclease resistance further expands its utility in various applications. This guide has provided a comprehensive overview of the key physicochemical properties of these modified oligonucleotides, along with detailed, validated protocols to facilitate their synthesis and application in the laboratory. By understanding and leveraging the principles outlined herein, researchers can confidently employ 2'-O-propargyl modified oligonucleotides to advance their scientific endeavors.

References

- Shaw, J. P., et al. (1991). Modified deoxyoligonucleotides as analogs of DNA. In Methods in Molecular Biology, Vol. 20: Protocols for Oligonucleotides and Analogs (pp. 225-243). Humana Press.

-

Grøtli, M., et al. (1997). 2′-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. Tetrahedron Letters, 38(49), 8561-8564. [Link]

- Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.

- Martin, P. (1995). A new access to 2′-O-alkylated ribonucleosides and properties of 2′-O-alkylated oligoribonucleotides. Helvetica Chimica Acta, 78(2), 486-504.

-

Egli, M., et al. (1998). Correlating structure and stability of DNA duplexes with incorporated 2'-O-modified RNA analogues. Proceedings of the National Academy of Sciences, 95(16), 9264-9269. [Link]

- Crooke, S. T. (2000). Potential mechanisms of action of antisense drugs. In Antisense Drug Technology (pp. 1-50). CRC Press.

-

Pujari, S. S., Leonard, P., & Seela, F. (2014). Oligonucleotides with "clickable" sugar residues: synthesis, duplex stability, and terminal versus central interstrand cross-linking of 2'-O-propargylated 2-aminoadenosine with a bifunctional azide. The Journal of organic chemistry, 79(8), 3465–3476. [Link]

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

-

Egli, M., & Manoharan, M. (2019). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 47(16), 8518–8542. [Link]

-

Watts, J. K., & Deleavey, G. F. (2014). The impact of sugar pucker on base pair and mispair stability. Nucleic acids research, 42(1), 18–28. [Link]

-

El-Sagheer, A. H., & Brown, T. (2017). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Society reviews, 46(5), 1235–1266. [Link]

-

Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. [Link]

-

Pujari, S. S., Leonard, P., & Seela, F. (2014). Oligonucleotides with "clickable" sugar residues: synthesis, duplex stability, and terminal versus central interstrand cross-linking of 2'-O-propargylated 2-aminoadenosine with a bifunctional azide. The Journal of organic chemistry, 79(8), 3465–3476. [Link]

-

Ferguson, D. M., & Venkateswarlu, D. (1999). Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation. Journal of the American Chemical Society, 121(34), 7847-7854. [Link]

-

Synoligo. (2025). Nuclease Resistance Modifications. [Link]

-

Ketzer, P., et al. (2010). Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification of DNA with Nile red as fluorescent probe. Bioconjugate chemistry, 21(11), 2049–2055. [Link]

-

Pradeepkumar, P. I., & Barman, J. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. Chemistry–An Asian Journal, 17(20), e202200543. [Link]

-

Glen Research. (2022). Technical Note — Sugar Conformations and Modifications. The Glen Report, 35(16). [Link]

-

Eurogentec. (2010). Oligonucleotides Purification Guidelines. [Link]

-

Singer, B., et al. (1989). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 28(4), 1428–1433. [Link]

-

Bruker. (n.d.). NMR characterization of oligonucleotides and peptides. [Link]

-

Adamiak, R. W., et al. (2001). The 1.19 Å X-ray structure of 2′-O-Me(CGCGCG)2 duplex shows dehydrated RNA with 2-methyl-2,4-pentanediol in the minor groove. Nucleic acids research, 29(20), 4144–4152. [Link]

-

Kierzek, E., et al. (2015). Structural Aspects of the Antiparallel and Parallel Duplexes Formed by DNA, 2'-O-Methyl RNA and RNA Oligonucleotides. PloS one, 10(11), e0143323. [Link]

-

Liu, Y., et al. (2025). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Current Protocols, 5(4), e1044. [Link]

-

Clark, G. R., et al. (2006). X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(9-aminoacridine-4-carboxamide) derivative. Nucleic acids research, 34(22), 6663–6672. [Link]

-

Adamiak, R. W., et al. (2001). The 1.19 Å X-ray structure of 2′-O-Me(CGCGCG)2 duplex shows dehydrated RNA with 2-methyl-2,4-pentanediol in the minor groove. Nucleic acids research, 29(20), 4144–4152. [Link]

-

Clark, G. R., et al. (2006). X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(9-aminoacridine-4-carboxamide) derivative. Nucleic acids research, 34(22), 6663–6672. [Link]

-

Gairí, M., et al. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

-

Egli, M., & Manoharan, M. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 51(5), 1933–1956. [Link]

-

Lavergne, T., et al. (2021). Modified internucleoside linkages for nuclease-resistant oligonucleotides. RSC Chemical Biology, 2(1), 111-131. [Link]

-

Layzer, J. M., et al. (2004). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. Nucleic Acid Therapeutics, 14(5), 337-345. [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural properties of DNA:RNA duplexes containing 2'-O-methyl and 2'-S-methyl substitutions: a molecular dynamics investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligonucleotides with "clickable" sugar residues: synthesis, duplex stability, and terminal versus central interstrand cross-linking of 2'-O-propargylated 2-aminoadenosine with a bifunctional azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlating structure and stability of DNA duplexes with incorporated 2'-O-modified RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. synoligo.com [synoligo.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Alkyne-Modified Click Chemistry Phosphoramidites

Introduction: Bridging Synthesis and Functionality with Click Chemistry

In the landscape of modern molecular biology and drug development, the ability to precisely modify oligonucleotides is paramount. These modifications are instrumental in a vast array of applications, from diagnostics and therapeutics to materials science.[1][] Among the most powerful tools for achieving such modifications is "click chemistry," a concept introduced by K. Barry Sharpless and coworkers, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3][4] The cornerstone of click chemistry in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an alkyne and an azide.[3][4]

This guide delves into the core of this technology: alkyne-modified click chemistry phosphoramidites . These specialized reagents are the foundational building blocks that enable the seamless integration of alkyne functionalities into synthetic oligonucleotides during solid-phase synthesis.[5][6] By leveraging the robust and efficient phosphoramidite chemistry, the gold standard for DNA synthesis for over three decades, researchers can strategically place alkynes at specific positions within a DNA or RNA sequence.[7][8][9] This pre-installed "handle" then becomes available for post-synthetic modification via click chemistry, opening a gateway to a virtually limitless variety of conjugations.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and applications of alkyne-modified phosphoramidites. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative scientific literature.

The Foundation: Phosphoramidite Chemistry and Oligonucleotide Synthesis

The automated synthesis of oligonucleotides relies on a cyclical four-step process utilizing nucleoside phosphoramidites as the monomeric building blocks.[9][][11] Understanding this cycle is crucial to appreciating how alkyne modifications are incorporated.

The synthesis proceeds in the 3' to 5' direction on a solid support.[11]

}

Figure 1: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. This exposes a free hydroxyl group for the next reaction.[9][11]

-

Coupling: The next nucleoside, in the form of a phosphoramidite (which can be a standard A, G, C, T, or a modified version like an alkyne phosphoramidite), is activated by a catalyst (e.g., tetrazole) and couples with the free 5'-hydroxyl group of the growing chain.[9][]

-

Capping: To prevent the extension of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are permanently blocked (capped) using reagents like acetic anhydride.[7][]

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[7][]

This cycle is repeated until the desired oligonucleotide sequence is assembled. The key takeaway is that alkyne-modified phosphoramidites are designed to be seamlessly integrated into this standard workflow, coupling with the same high efficiency as their unmodified counterparts.[3][12]

Alkyne Phosphoramidites: The "Clickable" Building Blocks

Alkyne phosphoramidites are nucleoside phosphoramidites that have been chemically modified to contain a terminal alkyne group.[13] This modification is typically attached to the nucleobase via a linker arm, which positions the reactive alkyne group away from the core structure of the DNA, minimizing interference with hybridization.[6][14]

Structural Considerations and Causality

The design of an alkyne phosphoramidite is a balance of reactivity, stability, and biological compatibility.

-

Point of Attachment: The alkyne moiety is often attached at positions that do not interfere with Watson-Crick base pairing. For pyrimidines like thymidine (T) or uridine (U), this is commonly the C5 position. For purines, other positions are utilized. This ensures that the modified oligonucleotide can still hybridize to its complementary strand with high fidelity.[14]

-

Linker Length and Flexibility: The linker connecting the nucleobase to the alkyne group plays a critical role. Longer, more flexible linkers, such as the C8 spacer in C8-Alkyne-dU-CE Phosphoramidite, can improve the accessibility of the alkyne for the subsequent click reaction.[15] This is a crucial design choice, as earlier versions with short, rigid linkers sometimes exhibited lower conjugation efficiencies.[15]

-

Stability: The phosphoramidite itself must be stable under the conditions of automated DNA synthesis. This includes stability in the acetonitrile diluent and resistance to premature degradation.[16][17] Some alkyne phosphoramidites are supplied as stable, solid compounds that are easy to handle and dispense.[14][17]

| Phosphoramidite Type | Modification Position | Key Features | Common Applications |

| Internal Modification | C5 of dT or dU | Allows for labeling within the oligonucleotide sequence. Minimal disruption to duplex stability.[6][14] | FRET probes, internal biotinylation, attachment of multiple labels.[14] |

| 5'-Terminal Modification | Attached via a non-nucleosidic linker | Places the alkyne at the 5'-end of the oligo.[18] | 5'-end labeling with dyes, proteins, or other moieties. |

| 3'-Terminal Modification | Incorporated via a modified CPG solid support | Places the alkyne at the 3'-end post-synthesis.[5][19] | 3'-end labeling, surface immobilization. |

The Click Reaction: Post-Synthetic Conjugation

Once the alkyne-modified oligonucleotide has been synthesized, cleaved from the solid support, and deprotected, it is ready for conjugation via a click reaction. The two primary forms of azide-alkyne cycloaddition used are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely used click reaction for oligonucleotide modification due to its high efficiency and reliability.[3][20] The reaction involves the copper(I)-catalyzed ligation of a terminal alkyne to an azide, forming a stable 1,4-disubstituted triazole.[4]

}

Figure 2: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Causality in Protocol Design:

-

Copper Source: The active catalyst is Cu(I). However, Cu(I) is unstable and can oxidize to the inactive Cu(II) state.[21] Therefore, reactions typically start with a stable Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[22][23]

-

Ligands: A critical component is a Cu(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[21][22] These ligands serve a dual purpose: they protect the Cu(I) from oxidation and disproportionation, and they increase the efficacy of the reaction.[4][22] The use of these ligands was a major advance, as early attempts at CuAAC on DNA were hindered by DNA damage from copper ions.[4]

-

Bioorthogonality: The alkyne and azide functional groups are essentially absent in natural biological systems. This bioorthogonality ensures that the reaction is highly specific and does not lead to side reactions with other functional groups in the oligonucleotide or other biomolecules.[3][24][25]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method.[][27]

SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.[][27] The reaction is highly efficient and bioorthogonal, making it ideal for biological systems.[][28]

}

Figure 3: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

While SPAAC is a powerful tool, it requires the synthesis of oligonucleotides modified with an azide and the conjugation partner to be modified with a strained alkyne, or vice-versa. The phosphoramidites discussed in this guide are primarily for incorporating terminal alkynes for CuAAC, which remains the most common method for routine oligonucleotide conjugation in a laboratory setting.[29]

Experimental Protocols

The following protocols are self-validating systems, designed to ensure high efficiency and reproducibility.

Protocol 1: Automated Synthesis of an Alkyne-Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA synthesizer.

-

Reagent Preparation:

-

Dissolve the alkyne-dT phosphoramidite (or other alkyne-modified amidite) in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M).[17]

-

Install the vial on an available port on the DNA synthesizer.

-

Ensure all other standard synthesis reagents (activator, capping, oxidation, deblocking solutions) are fresh and correctly installed.

-

-

Sequence Programming:

-

Enter the desired oligonucleotide sequence into the synthesizer's control software.

-

At the desired position for modification, assign the port corresponding to the alkyne phosphoramidite.

-

Use the standard coupling time recommended for normal nucleobases, unless the manufacturer specifies otherwise (e.g., some may recommend a slightly extended coupling time of 5 minutes).[17]

-

-

Synthesis Execution:

-

Initiate the synthesis run on the desired scale. The synthesizer will automatically perform the cyclical addition of each base.

-

-

Cleavage and Deprotection:

-

Following synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

Follow standard deprotection protocols (e.g., heating at 55°C for 8-16 hours). The alkyne group is stable to these conditions.[14]

-

-

Initial Purification/Desalting:

-

The crude oligonucleotide solution is typically dried down and then desalted using a method like ethanol precipitation or a desalting cartridge.

-

Protocol 2: CuAAC Labeling of an Alkyne-Modified Oligonucleotide with an Azide Dye

This protocol provides a robust method for conjugating an azide-containing molecule (e.g., a fluorescent dye) to the synthesized oligonucleotide.

-

Stock Solution Preparation:

-

Alkyne-Oligo: Dissolve the desalted alkyne-modified oligonucleotide in nuclease-free water to a known concentration (e.g., 100-200 µM).

-

Azide Dye: Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.[23][25]

-

Copper Catalyst (Cu-TBTA): Prepare a 10 mM stock solution of the Copper(II)-TBTA complex in a 55% DMSO/water solution.[24][25]

-

Reducing Agent: Prepare a fresh 5 mM solution of sodium ascorbate in water.[24][25]

-

Buffer: Prepare a 2 M solution of triethylammonium acetate (TEAA) buffer, pH 7.0.[24][25]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide solution.

-

2 M TEAA buffer to a final concentration of 0.2 M.[24]

-

DMSO to a final concentration of ~50% (v/v) to ensure solubility of all components.[25]

-

Vortex the mixture.

-

Add the 10 mM Azide Dye stock solution to a final concentration of 1.5 times the oligonucleotide concentration.[25] Vortex again.

-

-

-

Initiation of Click Reaction:

-

Add the 5 mM sodium ascorbate solution to a final concentration of 0.5 mM.[25] Vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.[24][30]

-

Add the 10 mM Cu-TBTA stock solution to a final concentration of 0.5 mM.[25]

-

Flush the headspace of the tube with inert gas and cap it tightly.

-

-

Incubation:

-

Purification of the Conjugate:

-

The final labeled oligonucleotide must be purified to remove excess dye, catalyst, and ligands.

-

Precipitation: The conjugate can be precipitated using acetone or ethanol. For oligonucleotides, add at least a 4-fold volume of acetone, mix, and chill at -20°C for 20 minutes.[24][31] Centrifuge to pellet the conjugate, wash the pellet with acetone, and dry.[23][24]

-

Chromatography: For the highest purity, the conjugate should be purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[23][24][32] Reversed-phase HPLC is particularly effective as it can separate the more hydrophobic dye-labeled oligonucleotide from the unlabeled starting material.[32]

-

Applications in Research and Drug Development

The ability to use alkyne phosphoramidites to introduce a click-chemistry handle into oligonucleotides has had a profound impact on various fields.

-

Diagnostics and Imaging: Oligonucleotides can be readily labeled with fluorescent dyes for use as probes in applications like qPCR, FISH, and microarrays.[15] The high efficiency of click chemistry ensures a high yield of brightly labeled probes.

-

Therapeutics: In the development of oligonucleotide therapeutics, such as antisense oligos and siRNAs, conjugation to targeting ligands (e.g., peptides, antibodies) or molecules that improve pharmacokinetic properties (e.g., PEG) is often necessary.[1][33][34] Click chemistry provides a robust and reliable method for creating these complex conjugates.[34]

-

Bioconjugation and Materials Science: Alkyne-modified oligonucleotides can be "clicked" onto surfaces, nanoparticles, or other biomolecules to create novel materials and biosensors.[16] This allows for the precise assembly of DNA-based nanostructures.